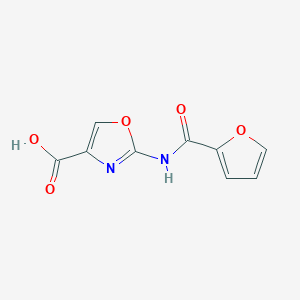![molecular formula C9H6N4O2 B1439470 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210768-40-3](/img/structure/B1439470.png)
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Übersicht
Beschreibung
“7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a complex organic compound . It is part of the pyrazolo-pyrimidine family, which is a group of compounds known to have significant biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the preparation of specific intermediates . For instance, the synthesis of related compounds, 2-amino-pyrido[3,4-d]pyrimidines, involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Methods of Application or Experimental Procedures
The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Results or Outcomes
The advantages and drawbacks of different synthetic strategies and approaches are considered .
2. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines
Summary of the Application
This research involves the synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .
Methods of Application or Experimental Procedures
The starting compound 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .
Results or Outcomes
Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively, compared to the standard drug Larotrectinib with IC50 =0.034±0.0021 μg/ml for the HepG2 cancer cell line .
3. 3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
4. Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Summary of the Application
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
Summary of the Application
This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Methods of Application or Experimental Procedures
The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Results or Outcomes
The advantages and drawbacks of different synthetic strategies and approaches are considered .
6. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines
Summary of the Application
This research involves the synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .
Methods of Application or Experimental Procedures
The starting compound 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .
Results or Outcomes
Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively, compared to the standard drug Larotrectinib with IC50 =0.034±0.0021 μg/ml for the HepG2 cancer cell line .
Zukünftige Richtungen
The future directions for “7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” and related compounds could involve further exploration of their potential as kinase inhibitors . This could include the development of more efficient synthetic routes and the investigation of their mechanisms of action .
Eigenschaften
IUPAC Name |
11-hydroxy-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBAAKEXPSAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)






![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)


